Iopydone
CAS No.: 7153-08-4
Cat. No.: VC8472109
Molecular Formula: C5H3I2NO
Molecular Weight: 346.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7153-08-4 |
---|---|
Molecular Formula | C5H3I2NO |
Molecular Weight | 346.89 g/mol |
IUPAC Name | 3,5-diiodo-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Standard InChI Key | FRPFEVLOFNAKBS-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)C(=CN1)I)I |
Canonical SMILES | C1=C(C(=O)C(=CN1)I)I |
Introduction
Chemical and Structural Properties of Iopydone
Molecular Characteristics
Iopydone (C₅H₃I₂NO) is an achiral compound with a molecular weight of 346.89 g/mol . Its structure features two iodine atoms attached to a pyridine ring, contributing to its radiodensity. The absence of stereocenters or E/Z isomerism simplifies its synthesis and quality control . The SMILES notation (IC₁=CNC=C(I)C₁=O) and InChI key (FRPFEVLOFNAKBS-UHFFFAOYSA-N) provide precise descriptors for its chemical configuration .
Table 1: Key Molecular Properties of Iopydone
Property | Value |
---|---|
Molecular Formula | C₅H₃I₂NO |
Molecular Weight | 346.89 g/mol |
Stereochemistry | Achiral |
Iodine Content | ~73.4% (by mass) |
Density | 1.31 g/cm³ |
Solubility | Water-soluble suspension |
The high iodine content (73.4%) ensures optimal X-ray attenuation, critical for visualizing bronchial structures . Unlike ionic contrast agents, iopydone's nonionic nature reduces osmolality-related side effects, though hyperviscosity from additives like sodium carboxymethylcellulose (0.5% in Hytrast) posed challenges .
Clinical Applications in Bronchography
Development of Hytrast
Hytrast, a 50% w/v suspension of iopydone and iopydol, emerged in the 1960s as a superior bronchographic agent . Its formulation included stabilizers like methyl/propyl parabens and monosodium phosphate to prolong shelf life and prevent microbial growth . Clinical trials demonstrated that Hytrast adhered tightly to bronchial mucosa without pooling in alveoli, reducing post-procedural pneumonia risks compared to earlier oil-based agents .
Technical Advantages
Radiologists favored Hytrast for its ability to produce "fine dense coatings" of bronchial walls, enabling precise diagnosis of tumors, strictures, and congenital anomalies . The suspension’s viscosity, adjusted via sodium carboxymethylcellulose, ensured even distribution during instillation . Post-bronchography fever occurred in 15–20% of cases, but severe complications were rare until a 1965 JAMA report documented a fatal reaction linked to alveolar filling and subsequent pneumonia .
Regulatory and Industrial Status
Patent History and Availability
Originally patented under DE556142, iopydone saw limited adoption outside Europe and Japan . As of 2025, it is listed as "backorder" by suppliers like TargetMol, reflecting diminished clinical demand . Merck’s discontinuation of Hytrast in the 1980s aligned with shifts toward computed tomography (CT)-guided imaging, reducing reliance on direct bronchographic methods .
Future Directions and Alternatives
Role in Contemporary Radiology
While obsolete in most settings, iopydone retains niche use in complex airway evaluations where CT is inconclusive . Researchers are exploring its derivatives for targeted tumor imaging, leveraging its high iodine density .
Emerging Alternatives
Multimodal agents combining iodine with gadolinium or gold nanoparticles promise enhanced resolution and reduced toxicity, potentially eclipsing traditional iodinated media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume